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Cat. No.: B2999331

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Azidoacetophenone is a versatile synthetic intermediate of significant interest in medicinal
chemistry and drug discovery. Its unique structure, featuring an azide group positioned ortho to
an acetophenone moiety, provides a gateway to a diverse range of nitrogen-containing
heterocyclic compounds. This guide offers a comprehensive overview of its chemical
properties, synthesis, and key applications, with a focus on detailed experimental protocols and
its role in the development of biologically active molecules.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of 2'-Azidoacetophenone is
presented below. This data is essential for its handling, characterization, and use in synthetic
protocols.

Table 1: Physicochemical Properties of 2'-Azidoacetophenone
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Property Value Source(s)
CAS Number 16714-26-4 [1]
Molecular Formula CsH7Ns30 [1]
Molecular Weight 161.16 g/mol [1]
Not explicitly stated, likely a
Appearance .
solid
] ] Not explicitly stated in
Melting Point
searches
N ) Not explicitly stated in
Boiling Point
searches
Soluble in organic solvents like
Solubility ethanol, ether, and chloroform;  [2]
slightly soluble in water.[2]
Calculated LogP 25 [1]
Table 2: Spectral Data of 2'-Azidoacetophenone
Spectrum Type Key Peaks/Shifts Source(s)

1H NMR (CDCls, 500 MHz)

52.62 (s, 3H), 7.47 (t, J= 7.5
Hz, 2H), 7.58 (t, J = 7.0 Hz,
1H), 7.97 (t, J = 4.5 Hz, 2H)

(Data for Acetophenone)

[3]

13C NMR (CDCls, 125 MHz)

0 26.5, 128.2, 128.5, 133.0,
137.1, 198.1 (Data for

Acetophenone)

[3]

IR (KBr)

Characteristic peaks for C=0,
Ns, and aromatic C-H bonds

are expected.

[4]

Mass Spectrum (MS)

Expected m/z for [M]+: 161.06

[1]
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Note: Experimental spectral data for 2'-Azidoacetophenone was not explicitly found. The
provided NMR data is for the parent compound, acetophenone, and serves as a reference.

Synthesis of 2'-Azidoacetophenone

The most common and efficient method for the synthesis of 2'-Azidoacetophenone is through
the nucleophilic substitution of a halogenated precursor, typically 2'-bromoacetophenone, with
sodium azide.[5]

Experimental Protocol: Synthesis from 2'-
Bromoacetophenone

This protocol details the synthesis of 2'-Azidoacetophenone from 2'-bromoacetophenone.

Materials:

2'-Bromoacetophenone

e Sodium azide (NaNs)

o Dimethylformamide (DMF) or Acetone

e Deionized water

o Ethyl acetate or Diethyl ether

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a)

¢ Round-bottom flask

o Magnetic stirrer and stir bar

e Separatory funnel

Rotary evaporator

Procedure:
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In a round-bottom flask, dissolve 2'-bromoacetophenone (1.0 equivalent) in DMF or acetone.
To this solution, add sodium azide (1.1-1.5 equivalents).

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored
by thin-layer chromatography (TLC).

Once the starting material is consumed, quench the reaction by adding cold deionized water.

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or
diethyl ether (3 x volume of the aqueous layer).

Combine the organic layers and wash with brine (saturated NaCl solution).
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter to remove the drying agent.

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude
2'-Azidoacetophenone.

The product can be further purified by column chromatography on silica gel if necessary.

Workflow for the Synthesis of 2'-Azidoacetophenone
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Caption: Workflow for the synthesis of 2'-Azidoacetophenone.
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Key Applications and Experimental Protocols

2'-Azidoacetophenone is a valuable precursor for the synthesis of various heterocyclic
compounds, primarily through Copper(l)-catalyzed Azide-Alkyne Cycloaddition (CUAAC) and
Vilsmeier-Haack cyclization.

Copper(l)-Catalyzed Azide-Alkyne Cycloaddition
(CuAACQC)

The azide group of 2'-Azidoacetophenone readily participates in CUAAC reactions with
terminal alkynes to form stable 1,4-disubstituted 1,2,3-triazole rings.[6] These triazole
derivatives are known to exhibit a wide range of biological activities, including antitumor,
antibacterial, and anti-HIV properties.[7]

This protocol describes a general procedure for the CUAAC reaction between 2'-
Azidoacetophenone and phenylacetylene.

Materials:

2'-Azidoacetophenone

Phenylacetylene

Copper(ll) sulfate pentahydrate (CuSOas-5H20)

Sodium ascorbate

tert-Butanol and water (or other suitable solvent mixture)

Reaction vial or flask

Procedure:

 In areaction vial, dissolve 2'-Azidoacetophenone (1.0 equivalent) and phenylacetylene
(1.0-1.2 equivalents) in a mixture of tert-butanol and water (e.g., 1.1 v/v).

 In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 equivalents) in
water.
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 In another vial, prepare a solution of copper(ll) sulfate pentahydrate (0.1 equivalents) in
water.

 To the stirred solution of the azide and alkyne, add the sodium ascorbate solution followed
by the copper(ll) sulfate solution.

« Stir the reaction mixture at room temperature. The reaction is often complete within a few
hours and can be monitored by TLC.

e Upon completion, the product can be isolated by extraction with an organic solvent (e.g.,
ethyl acetate), followed by washing the organic layer with water and brine.

» Dry the organic layer, concentrate it, and purify the resulting 1-(2-(4-phenyl-1H-1,2,3-triazol-
1-yl)phenyl)ethanone by column chromatography or recrystallization.

Reactants
LA Terminal Alkyne
2'-Azidoacetophenone (e, D A )

Reaction Mixture
in Solvent

Catalytic System

Sodium Ascorbate

Click to download full resolution via product page

Caption: General workflow for the Vilsmeier-Haack reaction.

Biological Relevance and Signaling Pathways
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The 1,2,3-triazole scaffold, readily accessible from 2'-Azidoacetophenone via CUAAC, is a
well-established pharmacophore in drug discovery. Derivatives have shown potential as:

e Antitumor Agents: Some triazoles exhibit anticancer activity through mechanisms such as
the inhibition of enzymes crucial for cancer cell proliferation, like tyrosine kinases or
polymerases. [8][9]* Antibacterial Agents: Triazole-containing compounds have been shown
to inhibit bacterial growth, potentially by targeting essential bacterial enzymes. [7][10]* Anti-
HIV Agents: Certain triazole derivatives can inhibit key enzymes in the HIV life cycle, such as
reverse transcriptase, protease, or integrase. [L1]JAnother mechanism involves the

antagonism of the HIV-1 Viral infectivity factor (Vif), which is crucial for the virus to counteract
the host's antiviral defenses. [12]

Representative Signhaling Pathway: Inhibition of HIV-1 Vif

The following diagram illustrates a simplified, representative signaling pathway for the anti-HIV
activity of a Vif antagonist, a class of compounds that can be derived from 1,2,3-triazoles.
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Caption: Inhibition of HIV-1 Vif by a 1,2,3-triazole derivative.

Safety Information

2'-Azidoacetophenone is an azide-containing compound and should be handled with care.
Azides can be energetic and potentially explosive, especially with heat, shock, or friction.
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab
coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume
hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

2'-Azidoacetophenone is a valuable and versatile building block in organic synthesis,
particularly for the construction of biologically relevant heterocyclic compounds. Its utility in
CuAAC "click" chemistry and Vilsmeier-Haack reactions provides researchers with efficient
routes to novel molecular architectures with potential applications in drug discovery, particularly
in the fields of oncology and infectious diseases. This guide provides a foundational
understanding and practical protocols to aid in the successful application of this important
chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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